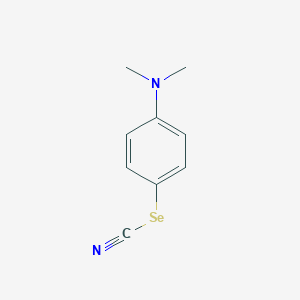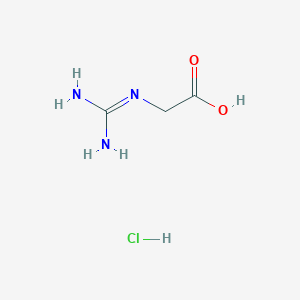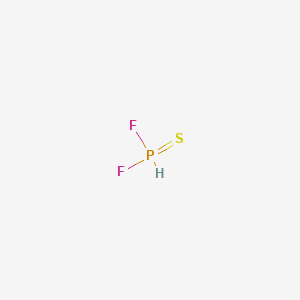
Phosphonothioic difluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonothioic difluoride is a highly reactive chemical compound that is widely used in scientific research. It is a derivative of phosphorus and is commonly referred to as PF2S. This compound has a unique structure that makes it useful in a variety of applications, including organic synthesis and biochemical research.
Mécanisme D'action
Phosphonothioic difluoride is a highly reactive compound that readily reacts with nucleophiles, such as water, alcohols, and amines. This reaction results in the formation of phosphonothioic acids and their derivatives. The reactivity of PF2S is due to the presence of the electrophilic phosphorus atom and the sulfur atom, which serves as a leaving group.
Effets Biochimiques Et Physiologiques
Phosphonothioic difluoride has been shown to inhibit the activity of several enzymes, including cholinesterases and acetylcholinesterases. These enzymes play a crucial role in the nervous system, and their inhibition can lead to various physiological effects, such as muscle weakness and respiratory failure.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using phosphonothioic difluoride in lab experiments include its high reactivity, which allows for rapid reactions, and its unique structure, which makes it useful in a variety of applications. However, the compound is highly toxic and requires careful handling and storage. Additionally, it is unstable in the presence of water and air, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of phosphonothioic difluoride in scientific research. One area of interest is the development of new synthetic methods for the preparation of phosphonothioic compounds. Additionally, the compound's potential as an enzyme inhibitor makes it a promising target for drug development. Finally, the use of PF2S in the study of enzyme-catalyzed reactions holds promise for the development of new catalysts and biocatalysts.
Conclusion
Phosphonothioic difluoride is a highly reactive compound that has a variety of applications in scientific research. Its unique structure and reactivity make it useful in organic synthesis and biochemical research. However, its toxicity and instability require careful handling and storage. Future research directions include the development of new synthetic methods, drug development, and the study of enzyme-catalyzed reactions.
Méthodes De Synthèse
Phosphonothioic difluoride can be synthesized through several methods, including the reaction of phosphorus trichloride with hydrogen sulfide and hydrogen fluoride. Another method involves the reaction of phosphorus pentachloride with hydrogen sulfide and hydrogen fluoride. The resulting product is then purified through distillation or recrystallization to obtain pure phosphonothioic difluoride.
Applications De Recherche Scientifique
Phosphonothioic difluoride is commonly used in organic synthesis reactions, such as the preparation of thioesters and thioamides. It is also used in the synthesis of phosphorus-containing compounds, such as phosphonates and phosphonamides. Additionally, it is used as a reagent in biochemical research, particularly in the study of enzyme-catalyzed reactions.
Propriétés
Numéro CAS |
13780-63-7 |
|---|---|
Nom du produit |
Phosphonothioic difluoride |
Formule moléculaire |
F2HPS |
Poids moléculaire |
102.05 g/mol |
Nom IUPAC |
difluoro(sulfanylidene)phosphanium |
InChI |
InChI=1S/F2PS/c1-3(2)4/q+1 |
Clé InChI |
MVVUNUURHWXOFX-UHFFFAOYSA-N |
SMILES |
F[P+](=S)F |
SMILES canonique |
FP(=S)F |
Synonymes |
Difluorophosphine sulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



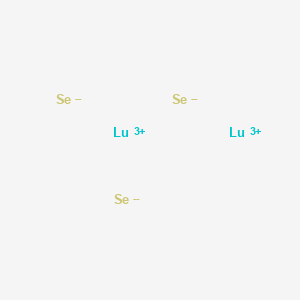
![(1Ar,3aS,7R,7aS,7bS)-1,1,7,7a-tetramethyl-2,3,3a,4,5,6,7,7b-octahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B83909.png)
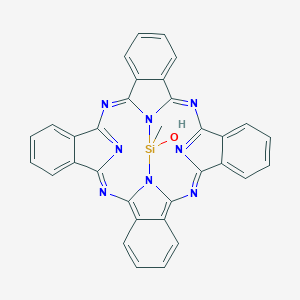
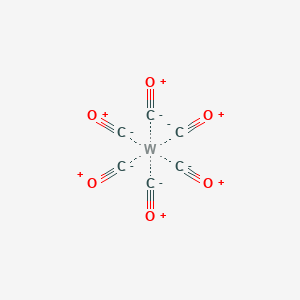
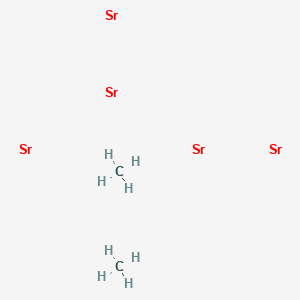
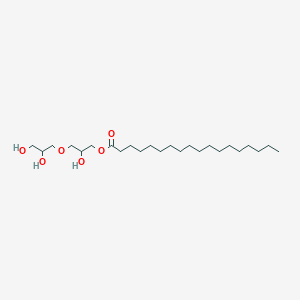
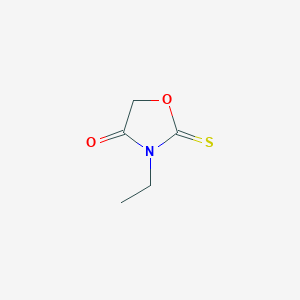
![1-Methylthieno[3,2-e][1]benzothiole](/img/structure/B83925.png)
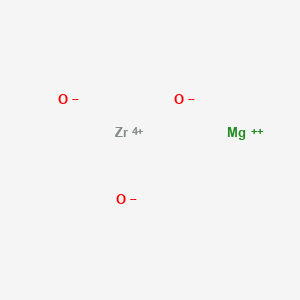
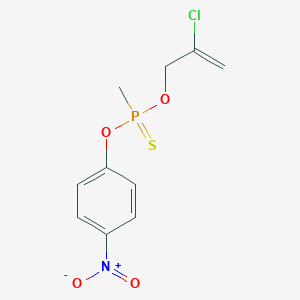
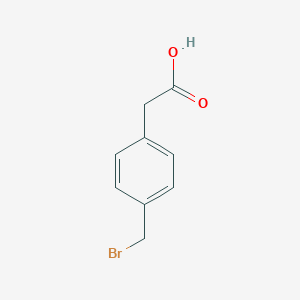
![3-(3-amino-3-oxopropyl)-2-[[1-methyl-2-(p-tolyl)-1H-indol-3-yl]azo]benzothiazolium chloride](/img/structure/B83934.png)
